molecular formula C15H11Cl B102838 5-Chloro-5H-dibenzo[a,d][7]annulene CAS No. 18506-04-2

5-Chloro-5H-dibenzo[a,d][7]annulene

Cat. No. B102838
Key on ui cas rn: 18506-04-2
M. Wt: 226.7 g/mol
InChI Key: XUDMFUCJNFYMRZ-UHFFFAOYSA-N
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Patent
US03965181

Procedure details

In this preparation 25 ml. of thionyl chloride is added dropwise, with vigorous stirring, to a slurry of 5 g. of 5H-dibenzo[a,d]cyclohepten-5-ol in 50 ml. of anhydrous benzene containing five drops of pydridine, at about 0°C. The resulting mixture is continually stirred and allowed to heat to room temperature and then allowed to stand for 4 hours. The resulting mixture is then evaporated under vacuum to remove solvent and excess reagent affording a crystalline residue of 5-chloro-5H-dibenzo[a,d]cycloheptene which is then further dried under vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH:5]1[C:15]2[CH:14]=[CH:13][C:12]3[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=3[CH:10](O)[C:9]=2[CH:8]=[CH:7][CH:6]=1>C1C=CC=CC=1>[Cl:3][CH:10]1[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:15]=2[CH:14]=[CH:13][C:12]2[CH:16]=[CH:17][CH:18]=[CH:19][C:11]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=C(C=CC21)C=CC=C3)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is continually stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In this preparation 25 ml
CUSTOM
Type
CUSTOM
Details
at about 0°C
CUSTOM
Type
CUSTOM
Details
The resulting mixture is then evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove solvent and excess reagent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1C2=C(C=CC3=C1C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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